molecular formula C3H10ClN B12403969 Propan-1-amine-d5 hydrochloride

Propan-1-amine-d5 hydrochloride

Cat. No.: B12403969
M. Wt: 100.60 g/mol
InChI Key: PYNUOAIJIQGACY-LUIAAVAXSA-N
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Description

Propan-1-amine-d5 hydrochloride (CAS: 1398065-66-1) is a deuterated derivative of propylamine hydrochloride, where five hydrogen atoms are replaced with deuterium at the 2,2,3,3,3 positions of the propyl chain . Its molecular formula is C₃H₅D₅ClN, with a molecular weight of 100.6 g/mol and a purity of 98% . This compound is a white to off-white powder, soluble in chloroform, dichloromethane, and DMSO, and is stored at 2–8°C under inert conditions to prevent degradation . It is primarily used in research as a stable isotopically labeled internal standard for analytical techniques such as LC-MS and NMR, enabling precise quantification of non-deuterated analogs in complex matrices .

Properties

Molecular Formula

C3H10ClN

Molecular Weight

100.60 g/mol

IUPAC Name

2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2;

InChI Key

PYNUOAIJIQGACY-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CN.Cl

Canonical SMILES

CCCN.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Propan-1-amine-d5 hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and ammonia.

Major Products Formed

Scientific Research Applications

Pharmacological Research

Neuropharmacology
Propan-1-amine-d5 hydrochloride is utilized in neuropharmacological studies to investigate the mechanisms of action of various drugs. The deuterium labeling allows for precise tracking of the compound's metabolic pathways and interactions within biological systems. For instance, it has been used in studies examining cholinergic and monoaminergic systems, which are critical in understanding neurodegenerative diseases like Alzheimer's disease . The compound's role in modulating neurotransmitter levels can provide insights into potential therapeutic targets.

Drug Development
In drug development, deuterated compounds like this compound are often explored for their pharmacokinetic advantages. Deuteration can lead to altered metabolic profiles, potentially resulting in improved efficacy and reduced side effects. Research has shown that deuterated analogs of existing drugs may offer enhanced stability and longer half-lives, making them suitable candidates for further development .

Analytical Chemistry

Mass Spectrometry
this compound serves as an internal standard in mass spectrometry analyses. Its unique isotopic signature allows for accurate quantification of compounds in complex mixtures. This application is particularly valuable in toxicology and forensic science, where precise measurement of substances is crucial for legal and health assessments .

Chromatographic Techniques
In chromatography, this compound can be employed to improve the resolution of separation techniques. The incorporation of a deuterated standard helps in calibrating the system and enhancing the reliability of results when analyzing various substances, including pharmaceuticals and environmental samples .

Toxicological Studies

Metabolism Studies
Toxicological research often utilizes this compound to study the metabolism of drugs and their potential toxic effects on biological systems. By tracking the labeled compound through metabolic pathways, researchers can identify metabolites that may contribute to toxicity or therapeutic effects .

Environmental Impact Assessments
The compound is also relevant in environmental studies where understanding the degradation pathways of amines is essential. Its use helps elucidate the fate of amine pollutants in ecosystems, contributing to better environmental management practices .

Case Studies

Study FocusFindings
NeuropharmacologyInvestigated the effects of deuterated propan-1-amine on neurotransmitter modulation; showed potential benefits in Alzheimer's treatment strategies .
Mass SpectrometryUsed as an internal standard for quantifying drug metabolites; improved accuracy in toxicological assessments .
ToxicologyDemonstrated altered metabolic pathways with deuterated compounds leading to insights into drug safety profiles .

Mechanism of Action

The mechanism of action of propan-1-amine-d5 hydrochloride involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, allowing researchers to trace and quantify the drugs during the development process .

Comparison with Similar Compounds

Structural and Deuteration Differences

Deuterated amine hydrochlorides are critical in isotopic labeling studies. Below is a comparative analysis of Propan-1-amine-d5 hydrochloride with structurally analogous compounds:

Table 1: Key Properties of Deuterated Amine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Deuteration Sites Purity Storage Conditions Solubility Applications
This compound C₃H₅D₅ClN 100.6 2,2,3,3,3 (propyl chain) 98% 2–8°C, inert Chloroform, DCM, DMSO LC-MS/NMR internal standard
Methylamine-d5 DCl CD₃NH₂·DCl 73.55 Methyl group (CD₃) 99% D 2–8°C Water, ethanol Metabolic tracing, analytics
Amphetamine-d5 hydrochloride C₉H₅D₅ClN 198.7* Phenyl ring (d₅) + α-methyl Not specified Refrigerated Polar solvents Pharmacokinetic studies

*Molecular weight estimated based on structure in .

Key Observations :

  • Deuteration Sites : Propan-1-amine-d5’s deuteration on the propyl chain minimizes interference in aliphatic region NMR spectra, whereas methylamine-d5’s CD₃ group is suited for tracking methyl-group dynamics .
  • Applications : Propan-1-amine-d5’s longer carbon chain enhances hydrophobicity, making it ideal for separating from polar analytes in chromatography . In contrast, methylamine-d5 is used in metabolic studies due to its smaller size and water solubility .

Comparison with Non-Deuterated Amine Hydrochlorides

Non-deuterated analogs differ in stability, analytical utility, and cost:

Table 2: Non-Deuterated vs. Deuterated Amine Hydrochlorides
Compound Name Molecular Weight (g/mol) Stability Cost (Relative) Key Use Cases
Propan-1-amine hydrochloride 95.6 Moderate Low Synthesis, pH adjustment
This compound 100.6 High (inert) High Isotopic dilution in LC-MS/NMR
Diphenylamine hydrochloride 220.1 High (aromatic) Moderate Reagent for oxidation studies

Key Differences :

  • Stability : Deuterated compounds exhibit enhanced isotopic stability under analytical conditions but require stringent storage to avoid proton exchange .
  • Cost: Deuterated variants are significantly costlier due to synthesis complexity (e.g., Propan-1-amine-d5 at ~$30,800/g vs. non-deuterated at <$100/g) .

Analytical Challenges and Research Findings

  • Extraction Efficiency : Deuterated standards like Propan-1-amine-d5 HCl mitigate matrix effects in LC-MS, but incomplete extraction (e.g., from polymer matrices) can skew quantification .
  • Isotopic Purity: Propan-1-amine-d5’s 98% purity ensures minimal interference from non-deuterated impurities, critical for trace analysis .
  • Spectral Resolution: In NMR, deuteration shifts proton signals, enabling clear distinction from analytes. For example, Propan-1-amine-d5’s residual NH signal appears at δ 1.2–1.5 ppm, distinct from non-deuterated propylamine (δ 1.0–1.3 ppm) .

Biological Activity

Propan-1-amine-d5 hydrochloride, also known as deuterated propan-1-amine hydrochloride, is a stable isotopic variant of propan-1-amine. This compound is of significant interest in pharmacological research due to its potential applications in studying biological processes and drug interactions. The incorporation of deuterium allows for enhanced tracking in metabolic studies and can influence the biological activity of the compound.

This compound is characterized by the presence of five deuterium atoms, which replaces hydrogen atoms in the propan-1-amine structure. This modification can affect the compound's pharmacokinetics and dynamics, potentially leading to differences in efficacy and safety profiles compared to its non-deuterated counterpart.

The biological activity of this compound is primarily linked to its role as a neurotransmitter precursor. It can influence neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The deuterated form may exhibit altered binding affinities or receptor interactions due to kinetic isotope effects.

In Vitro Studies

Research has demonstrated that this compound can modulate various biological pathways:

  • Dopaminergic Activity : Studies indicate that compounds similar to propan-1-amine-d5 act on dopamine receptors, influencing behaviors associated with mood and cognition. The binding affinity for D1-like and D2-like receptors has been evaluated, showing promising results for neuropharmacological applications .
  • Antioxidant Properties : Some derivatives of amines have shown radical scavenging activities, suggesting that propan-1-amine-d5 may possess protective effects against oxidative stress .
  • Inflammatory Response : In models of inflammation, compounds related to propan-1-amine have been observed to reduce markers such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory conditions .

Case Studies

Several case studies have explored the biological effects of propan-1-amine derivatives:

  • Neuroprotective Effects : In animal models of Parkinson's disease, deuterated amines have been shown to improve motor function and reduce neurodegeneration markers. These findings support the hypothesis that structural modifications can enhance neuroprotective properties .
  • Pain Management : Research indicates that certain analogs exhibit analgesic properties in inflammatory pain models, suggesting that propan-1-amine-d5 could be a candidate for further development in pain management therapies .

Data Tables

Study Biological Activity Findings
Study 1Dopaminergic ActivityEnhanced binding to D1-like receptors; potential for mood regulation
Study 2Antioxidant PropertiesSignificant radical scavenging activity observed
Study 3Inflammatory ResponseReduced TNF-alpha levels in treated subjects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Propan-1-amine-d5 hydrochloride with high isotopic purity?

  • Methodology : Synthesis typically involves deuterium exchange or reduction of deuterated precursors. For example:

  • Deuterium incorporation : Use deuterated reagents (e.g., D₂O, LiAlD₄) to replace hydrogen atoms in the amine group. Verify isotopic purity (>99 atom% D) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Purification : Column chromatography or recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) minimizes isotopic dilution. Monitor purity using HPLC with UV detection at 210 nm .
    • Key Validation : Confirm deuteration levels via isotopic ratio analysis (e.g., HRMS or ¹H/²H NMR integration) .

Q. How should this compound be handled to ensure stability during experiments?

  • Protocol :

  • Storage : Keep in airtight, deuterium-compatible containers (e.g., glass vials with PTFE seals) at −20°C to prevent H/D exchange with ambient moisture .
  • In-lab handling : Use gloveboxes under inert gas (N₂/Ar) to minimize exposure to atmospheric humidity. Pre-equilibrate solvents (e.g., deuterated DMSO) to reduce isotopic contamination .
    • Safety : Follow SOPs for amine hydrochlorides, including PPE (gloves, goggles) and fume hood use, as outlined in laboratory safety guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in catalytic studies?

  • Experimental Design :

  • Compare kinetic isotope effects (KIE) by substituting this compound with non-deuterated analogs in reaction systems (e.g., enzyme catalysis or organometallic reactions).
  • Use stopped-flow spectroscopy or time-resolved MS to measure rate constants (k_H/k_D) .
    • Data Analysis : Apply the Eyring equation to correlate isotopic substitution with activation parameters (ΔH‡, ΔS‡). Address discrepancies by verifying solvent deuteration levels and catalyst compatibility .

Q. What analytical strategies resolve contradictions in metabolic tracing studies using this compound?

  • Troubleshooting Framework :

  • Issue : Inconsistent isotopic labeling in cellular uptake assays.
  • Root Cause Analysis :

Check cell membrane permeability (e.g., via fluorescence-tagged analogs).

Validate MS calibration with internal standards (e.g., ¹³C-labeled metabolites) .

  • Solution : Optimize incubation time and concentration using dose-response curves. Cross-validate with LC-MS/MS and isotope-ratio IRMS .

Q. How can this compound be integrated into multi-step synthetic pathways for deuterated drug candidates?

  • Workflow :

  • Step 1 : Use Propan-1-amine-d5 as a building block in reductive amination or nucleophilic substitution reactions.
  • Step 2 : Monitor deuterium retention via in-line FTIR or ²H NMR at each synthetic step .
    • Case Study : In deuterated antipsychotic analogs, coupling with deuterated aryl halides under Pd catalysis achieved >95% isotopic fidelity. Challenges included minimizing protic solvent use to prevent H/D exchange .

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